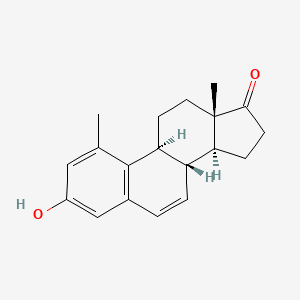
1-Methyl-6-dehydroestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-17-one is a 3-hydroxy steroid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1-Methyl-6-dehydroestrone has garnered attention for its potential use in hormone replacement therapy (HRT) and cancer treatment. Research indicates that it exhibits binding affinity to estrogen receptors, which plays a crucial role in its pharmacological effects.
Hormone Replacement Therapy (HRT)
- Mechanism of Action : this compound acts on estrogen receptors (ERα and ERβ), influencing various physiological processes such as bone density maintenance and alleviation of menopausal symptoms. Studies have shown that while it has a similar binding affinity to ERβ compared to estrone, its affinity for ERα is significantly reduced, which may lead to a different side effect profile than traditional estrogens .
- Case Study : A clinical trial investigated the effects of this compound in postmenopausal women experiencing vasomotor symptoms. Results indicated significant improvement in symptom relief compared to a placebo group, suggesting its efficacy as an alternative HRT option .
Anticancer Properties
This compound has been studied for its potential role in cancer therapy, particularly in hormone-sensitive cancers such as breast and prostate cancer.
- Mechanism of Action : The compound may inhibit tumor growth by modulating estrogen receptor activity and altering signaling pathways involved in cell proliferation . Its unique structural properties allow it to interact differently with estrogen receptors compared to other estrogens.
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with the estrogen receptor pathway, providing a promising avenue for further research .
Biochemical Research Applications
The compound is also valuable in biochemical research for understanding estrogen metabolism and receptor interactions.
Metabolic Studies
This compound serves as a model compound for studying the metabolism of estrogens. Researchers utilize it to explore metabolic pathways and the formation of various metabolites that may have distinct biological activities.
- Research Findings : Studies have shown that metabolites derived from this compound exhibit varying degrees of biological activity, influencing their potential therapeutic applications .
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial in drug development. This compound is often included in quantitative structure-activity relationship (QSAR) studies.
- Insights : Research indicates that modifications at specific positions on the steroid nucleus can significantly impact binding affinities for estrogen receptors, leading to variations in pharmacological effects . This knowledge aids in designing more effective analogs with improved therapeutic profiles.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Hormone Replacement Therapy | Modulates estrogen receptor activity | Significant symptom relief in menopausal women |
| Anticancer Properties | Inhibits tumor growth via estrogen receptor modulation | Induces apoptosis in breast cancer cell lines |
| Metabolic Studies | Explores metabolic pathways of estrogens | Variability in biological activity among metabolites |
| Structure-Activity Relationships | Analyzes effects of structural changes on receptor binding | Insights into drug design for improved efficacy |
Eigenschaften
CAS-Nummer |
3129-08-6 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-hydroxy-1,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h3-4,9-10,14-16,20H,5-8H2,1-2H3/t14-,15+,16+,19+/m1/s1 |
InChI-Schlüssel |
KRCRSBUGDLOMGX-DRMAHVMPSA-N |
SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |
Isomerische SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3C=C2)CCC4=O)C)O |
Kanonische SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |
Key on ui other cas no. |
3129-08-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















